REACTION_CXSMILES
|
C[O:2][C:3](=O)[CH2:4][CH2:5][C:6]1[CH:11]=[CH:10][N:9]=[CH:8][CH:7]=1.[NH3:13]>>[N:9]1[CH:10]=[CH:11][C:6]([CH2:5][CH2:4][C:3]([NH2:13])=[O:2])=[CH:7][CH:8]=1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 65 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After the solvent and excess ammonia were removed by distillation under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in 150 mL of 1N HCl
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane
|
Type
|
CUSTOM
|
Details
|
to remove residual triphenylphosphine oxide
|
Type
|
EXTRACTION
|
Details
|
was extracted with ethyl acetate (5×300 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The dried (Na2SO4) extracts
|
Type
|
CUSTOM
|
Details
|
were evaporated
|
Reaction Time |
65 h |
Name
|
|
Type
|
product
|
Smiles
|
N1=CC=C(C=C1)CCC(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |